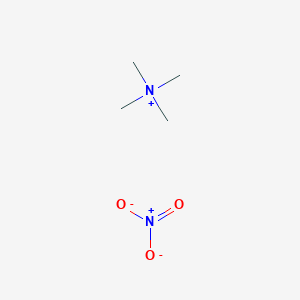
Methiomeprazine
Vue d'ensemble
Description
La lévomépromazine, également connue sous le nom de méthotréméprazine, est un dérivé de la phénothiazine possédant un large spectre d'activités pharmacologiques. Elle est principalement utilisée comme antipsychotique, analgésique et antiémétique. La lévomépromazine est connue pour son action multimodale, ce qui en fait un médicament précieux en soins palliatifs pour la gestion de la douleur, des nausées et de l'agitation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La lévomépromazine est synthétisée par une série de réactions chimiques à partir de la phénothiazine. La synthèse implique l'alkylation de la phénothiazine avec la 2-chloro-N,N-diméthyléthylamine en conditions basiques pour former le composé intermédiaire. Cet intermédiaire est ensuite soumis à d'autres réactions pour introduire le groupe méthoxy, ce qui conduit à la formation de la lévomépromazine .
Méthodes de production industrielle
Dans les environnements industriels, la production de la lévomépromazine implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures rigoureuses de contrôle qualité. Le processus comprend la purification des intermédiaires et du produit final par cristallisation et filtration pour garantir une pureté et une efficacité élevées .
Analyse Des Réactions Chimiques
Types de réactions
La lévomépromazine subit diverses réactions chimiques, notamment :
Oxydation : La lévomépromazine peut être oxydée pour former des sulfoxydes et des sulfones.
Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.
Substitution : La lévomépromazine peut subir des réactions de substitution nucléophile, en particulier aux atomes d'azote et de soufre
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés en conditions basiques ou acides
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés phénothiaziniques substitués
Applications de la recherche scientifique
La lévomépromazine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la réactivité des dérivés de la phénothiazine.
Biologie : Étudiée pour ses effets sur les systèmes neurotransmetteurs et la liaison aux récepteurs.
Médecine : Largement utilisée en soins palliatifs pour ses propriétés analgésiques, antiémétiques et antipsychotiques.
Industrie : Utilisée dans la formulation de divers produits pharmaceutiques
Mécanisme d'action
La lévomépromazine exerce ses effets en antagonisant de multiples récepteurs dans le cerveau, y compris les récepteurs de la dopamine, de la sérotonine, de l'histamine, des adrénergiques et des muscariniques. Ce large profil de liaison aux récepteurs contribue à ses propriétés antipsychotiques, analgésiques et antiémétiques. Le blocage des récepteurs de la dopamine est principalement responsable de ses effets antipsychotiques, tandis que l'antagonisme des récepteurs de l'histamine et de la sérotonine contribue à ses actions sédatives et antiémétiques .
Applications De Recherche Scientifique
Levomepromazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively used in palliative care for its analgesic, antiemetic, and antipsychotic properties.
Industry: Utilized in the formulation of various pharmaceutical products
Mécanisme D'action
Levomepromazine exerts its effects by antagonizing multiple receptors in the brain, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. This broad receptor binding profile contributes to its antipsychotic, analgesic, and antiemetic properties. The blockade of dopamine receptors is primarily responsible for its antipsychotic effects, while the antagonism of histamine and serotonin receptors contributes to its sedative and antiemetic actions .
Comparaison Avec Des Composés Similaires
La lévomépromazine est comparée à d'autres dérivés de la phénothiazine tels que la chlorpromazine et la prométhazine :
Chlorpromazine : Propriétés antipsychotiques similaires mais avec une incidence plus élevée d'effets secondaires extrapyramidaux.
Prométhazine : Principalement utilisée comme antihistaminique et antiémétique avec moins d'activité antipsychotique.
Composés similaires
- Chlorpromazine
- Prométhazine
- Thioridazine
- Fluphénazine
La lévomépromazine se distingue par son large profil de liaison aux récepteurs et son action multimodale, ce qui en fait un composé polyvalent et efficace dans divers contextes thérapeutiques .
Propriétés
IUPAC Name |
N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNNXSLDLIGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862750 | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-43-0, 1759-09-7 | |
| Record name | Methiomeprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levometiomeprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiomeprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methiomeprazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVOMETIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)




